N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine, also known as this compound, is a useful research compound. Its molecular formula is C6H9BrN4 and its molecular weight is 217.07. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following molecular formula: C6H8BrN3. The compound features a pyrazole ring, which is known for its diverse pharmacological properties. The presence of the bromine atom and the acetamidine group contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Pyrazole derivatives are known to inhibit specific enzymes, leading to anti-inflammatory and anticancer effects. The exact pathways involved in the action of this compound are still under investigation but may include modulation of signaling pathways related to cell proliferation and apoptosis.
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study reported that certain pyrazole derivatives showed minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against pathogenic bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
Compound | MIC (μg/mL) | MBC (μg/mL) | Activity |
---|---|---|---|
4a | 0.22 | 0.25 | Excellent |
5a | 0.30 | 0.35 | Good |
7b | 0.20 | 0.22 | Excellent |
10 | 0.40 | 0.45 | Moderate |
13 | 0.35 | 0.40 | Good |
Anticancer Activity
This compound has also been evaluated for its anticancer properties. Research indicates that pyrazole derivatives can induce apoptosis in cancer cells. For example, a derivative exhibited an IC50 value of 49.85 μM against A549 lung cancer cells, suggesting significant growth inhibitory properties .
Table 2: Anticancer Activity of Pyrazole Derivatives
Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
Compound A | A549 | 49.85 | Apoptosis induction |
Compound B | NCI-H460 | 35.00 | Autophagy without apoptosis |
Compound C | HeLa | 40.00 | Cell cycle arrest |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study highlighted that several pyrazole derivatives, including this compound, were tested against various pathogens with promising results in inhibiting biofilm formation .
- Antitumor Activity : Another investigation into the structure-activity relationship (SAR) of pyrazole compounds revealed that specific substitutions on the pyrazole ring significantly enhanced anticancer activity, with some compounds showing selective cytotoxicity against tumor cells while sparing normal cells .
- Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with target proteins, revealing potential binding sites that could be exploited for drug development .
Eigenschaften
IUPAC Name |
N'-(4-bromo-5-methyl-1H-pyrazol-3-yl)ethanimidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN4/c1-3-5(7)6(11-10-3)9-4(2)8/h1-2H3,(H3,8,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZMKMBGWSOESH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N=C(C)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.